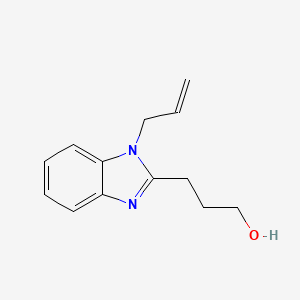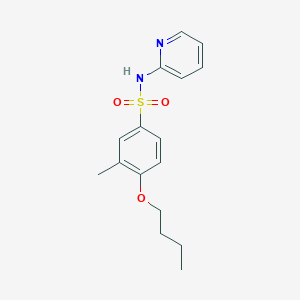
N-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as MEOP or NMEOP, is a compound that belongs to the class of piperidinecarboxamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mecanismo De Acción
The exact mechanism of action of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, receptors, and enzymes. NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to enhance the activity of the sigma-1 receptor, which may lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects
NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can modulate the activity of voltage-gated ion channels, enhance the release of neurotransmitters, and regulate the expression of various genes. In vivo studies have shown that NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can affect behavior, including anxiety-like behavior, locomotor activity, and memory consolidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological processes. Additionally, NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other sigma-1 receptor ligands. However, one limitation of using NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 4-methylbenzylamine with 4-piperidone followed by the addition of 2-methoxyethylamine and the subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography and recrystallization. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes including neuronal signaling, ion channel regulation, and cell survival. NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been used as a tool compound to study the role of the sigma-1 receptor in various cellular and behavioral processes.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-3-5-15(6-4-14)13-19-10-7-16(8-11-19)17(20)18-9-12-21-2/h3-6,16H,7-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBKCDZCHDVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-(4-methylbenzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)


![8-ethoxy-4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5203917.png)
![ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5203923.png)

![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5203928.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203934.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5203939.png)
![2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5203940.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203942.png)
![lithium 3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B5203949.png)
![1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine](/img/structure/B5203958.png)